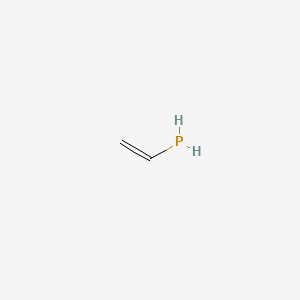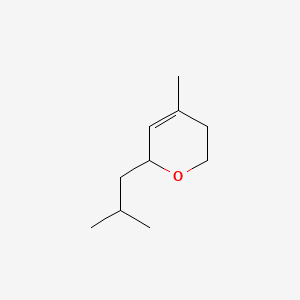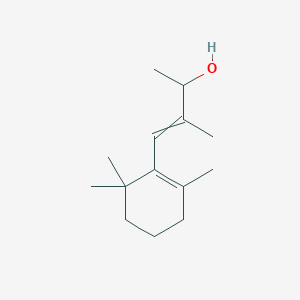
2-Cyclohexylaminomethylbenzimidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylaminomethylbenzimidazole dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylaminomethylbenzimidazole dihydrochloride typically involves the reaction of benzimidazole with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The dihydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to optimize yield and reduce production costs. Purification steps such as crystallization and filtration are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylaminomethylbenzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Cyclohexylaminomethylbenzimidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylaminomethylbenzimidazole dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethylbenzimidazole dihydrochloride
- 2-Phenylbenzimidazole
- 2-Hydroxybenzimidazole
Uniqueness
2-Cyclohexylaminomethylbenzimidazole dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other benzimidazole derivatives. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
| 102516-92-7 | |
Molecular Formula |
C14H21Cl2N3 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1H-benzimidazol-3-ium-2-ylmethyl(cyclohexyl)azanium;dichloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14;;/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17);2*1H |
InChI Key |
UPDWTJYKDLUIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CC2=[NH+]C3=CC=CC=C3N2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)


